5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one is a heterocyclic compound with a complex structure that includes an iodine atom, a phenoxy group, and a pyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyridinones .
Scientific Research Applications
5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group and the iodine atom play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyrimidin-2-one: Similar structure but with a pyrimidinone core.
5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-indole-2-one: Contains an indole core instead of a pyridinone.
5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-benzimidazole-2-one: Features a benzimidazole core
Uniqueness
What sets 5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one apart from similar compounds is its unique combination of functional groups and the pyridinone core. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
651778-61-9 |
---|---|
Molecular Formula |
C14H14INO2 |
Molecular Weight |
355.17 g/mol |
IUPAC Name |
5-ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C14H14INO2/c1-3-11-9(2)16-14(17)12(15)13(11)18-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17) |
InChI Key |
WNSAULXOYQMRQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC=CC=C2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.